molecular formula C8H10Cl3F3N2 B13578271 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride

Cat. No.: B13578271
M. Wt: 297.5 g/mol
InChI Key: QARDCCLZFFTHAH-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.

    Reaction with Ethylamine: The starting material is reacted with ethylamine under controlled conditions to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H10Cl3F3N2

Molecular Weight

297.5 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C8H8ClF3N2.2ClH/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13;;/h3-4H,1-2,13H2;2*1H

InChI Key

QARDCCLZFFTHAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CCN)C(F)(F)F.Cl.Cl

Origin of Product

United States

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